molecular formula C9H6BrN3O B13669902 8-Bromoquinoxaline-5-carboxamide

8-Bromoquinoxaline-5-carboxamide

Cat. No.: B13669902
M. Wt: 252.07 g/mol
InChI Key: LPMQJXFOHDRJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

8-Bromoquinoxaline-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoxaline derivatives with different functional groups .

Scientific Research Applications

8-Bromoquinoxaline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

8-bromoquinoxaline-5-carboxamide

InChI

InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14)

InChI Key

LPMQJXFOHDRJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br

Origin of Product

United States

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